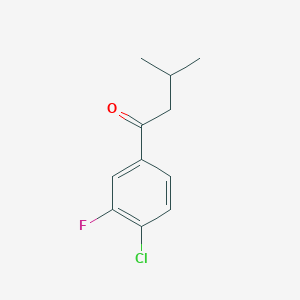

1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one

Description

1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one is a substituted aromatic ketone featuring a 4-chloro-3-fluorophenyl group attached to a 3-methylbutanone backbone. The electron-withdrawing chloro and fluoro substituents on the phenyl ring influence its electronic properties, making it distinct in reactivity and stability compared to non-halogenated analogs.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWIZXXGJUVRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-methylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-fluorobenzoyl chloride with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediates.

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro-3-methylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-methylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogen substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Formation of 4’-Chloro-3’-fluorobenzoic acid.

Reduction: Formation of 4’-Chloro-3’-fluoro-3-methylbutanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one has been studied for its potential as a pharmaceutical agent. Its structural similarity to biologically active compounds makes it a candidate for drug development:

- Enzyme Inhibition : The compound has shown promise in studies targeting various enzymes, including phospholipase A2, which is involved in inflammatory responses .

- Receptor Binding Studies : Research indicates its ability to bind to specific receptors, potentially modulating biochemical pathways relevant to disease mechanisms .

The compound exhibits significant biological activity, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : Research has indicated that derivatives of this compound can reduce inflammation in various models, suggesting therapeutic potential in inflammatory diseases .

Industrial Applications

In industrial settings, 1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one serves as an intermediate in the synthesis of specialty chemicals. Its unique properties allow for the development of:

- Specialty Chemicals : Used in the production of fine chemicals and agrochemicals due to its reactivity and ability to undergo various chemical transformations.

- Research Reagents : Employed as a building block in organic synthesis, facilitating the creation of more complex molecules.

Case Studies

Several case studies highlight the applications of 1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of phospholipase A2, suggesting potential anti-inflammatory applications. |

| Study B | Antimicrobial Activity | Showed effectiveness against specific bacterial strains, indicating possible use in developing new antibiotics. |

| Study C | Industrial Synthesis | Highlighted its role as an intermediate in synthesizing agrochemicals with enhanced efficacy. |

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-methylbutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the phenyl ring significantly alter physical properties (e.g., boiling point, density) and chemical behavior. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and fluoro substituents (electron-withdrawing) increase the electrophilicity of the ketone group compared to methoxy or hydroxyl groups (electron-donating), influencing nucleophilic addition reactions .

- Spectroscopic Differences : IR and HRMS data for analogs like 1-(2-hydroxyphenyl)-3-methylbutan-1-one show distinct peaks for hydroxyl (IR: 3400 cm⁻¹) and ketone (IR: ~1700 cm⁻¹) groups, whereas chloro/fluoro substituents would exhibit characteristic C-Cl and C-F stretches (e.g., 750–500 cm⁻¹) .

Computational and Structural Analysis

- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) has been widely used to predict thermochemical properties of similar ketones, achieving <3 kcal/mol error in atomization energies .

- Crystallography : Programs like SHELX and ORTEP-3 enable precise determination of molecular geometries, critical for comparing substituent effects on bond angles and packing efficiencies .

Biological Activity

1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one, a compound with notable structural attributes, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated and fluorinated aromatic ring, which enhances its lipophilicity and biological membrane permeability. These properties are crucial for its interaction with various biological targets.

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one involves:

- Enzyme Interaction : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It interacts with receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain under investigation.

- Antidepressant-Like Effects : Some studies have explored its interaction with the κ-opioid receptor system, indicating possible antidepressant-like properties .

- CNS Penetration : The compound's structure suggests it can penetrate the blood-brain barrier, making it a candidate for central nervous system applications .

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Antimicrobial Activity | In vitro activity against pathogens | |

| CNS Effects | Interaction with κ-opioid receptors |

Study on Antidepressant-Like Effects

A study investigated the effects of 1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one on mice subjected to stress-induced grooming deficits. The results indicated that the compound could mitigate these deficits, suggesting an antidepressant-like effect. Doses were administered in a controlled setting, and behavioral assessments were conducted to measure outcomes .

Pharmacokinetic Profile

Pharmacokinetic studies have shown that the compound has a favorable profile for CNS penetration. In vivo studies demonstrated significant bioavailability and distribution in brain tissues, supporting its potential therapeutic applications in neurological disorders .

Research Findings

Recent findings highlight the following key points regarding the biological activity of 1-(4-Chloro-3-fluorophenyl)-3-methylbutan-1-one:

- Selective Targeting : The compound selectively targets certain receptors and enzymes, which may lead to reduced side effects compared to non-selective agents.

- Potential for Drug Development : Its unique properties make it a candidate for further development in treating conditions such as depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.